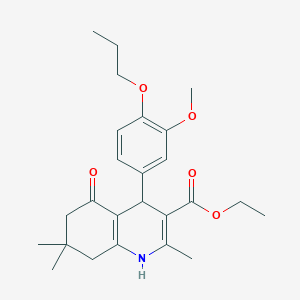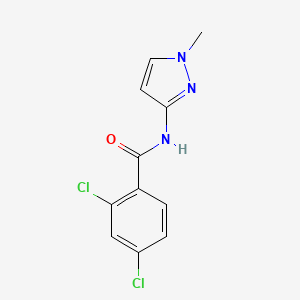![molecular formula C18H14ClF3N6OS B10944830 3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944830.png)
3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 3-chloro substituent: This step may involve a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 1-ethyl-1H-pyrazol-3-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction.
Incorporation of the 2-thienyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction.
Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Scientific Research Applications
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study various biological processes. Its interactions with biological macromolecules can provide insights into their functions.
Medicine: The compound may have potential therapeutic applications. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance.
Mechanism of Action
The mechanism of action of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents. The presence of different substituents can significantly alter their chemical and biological properties.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit unique properties, such as increased lipophilicity and metabolic stability. Comparing the compound with other trifluoromethylated compounds can highlight its unique features.
Thienyl-containing compounds: The incorporation of a thienyl group can influence the compound’s electronic properties and reactivity. Comparing it with other thienyl-containing compounds can provide insights into its behavior.
Properties
Molecular Formula |
C18H14ClF3N6OS |
|---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H14ClF3N6OS/c1-2-27-6-5-10(25-27)9-23-17(29)15-14(19)16-24-11(12-4-3-7-30-12)8-13(18(20,21)22)28(16)26-15/h3-8H,2,9H2,1H3,(H,23,29) |
InChI Key |
DTEWLLWMLMWCPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(2-Bromophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10944750.png)
![Propyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B10944752.png)
![3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944756.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10944768.png)
![1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thiourea](/img/structure/B10944769.png)


![2-iodo-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B10944779.png)
![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10944801.png)
![3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B10944808.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10944811.png)
![1-methyl-N-propyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10944816.png)

![6-bromo-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10944826.png)
